2,4-Diaminobutyric acid

Description

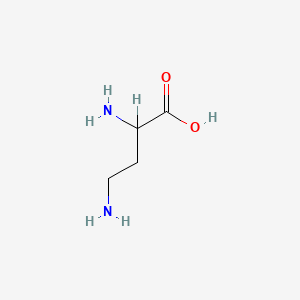

Structure

3D Structure

Properties

IUPAC Name |

2,4-diaminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNSCSPNOLGXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862749 | |

| Record name | 2,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

305-62-4 | |

| Record name | 2,4-Diaminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diaminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOBUTYRIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92V7KM11ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 2,4 Diaminobutyric Acid

Enzymatic Pathways

The production of 2,4-diaminobutyric acid is predominantly achieved through specific enzymatic reactions. These pathways vary among different organisms, highlighting the diverse metabolic strategies that have evolved for its synthesis.

Aspartate 4-Phosphate Pathway in Cyanobacteria

In certain bacteria and plants, including cyanobacteria, a key route for 2,4-DAB biosynthesis is the aspartate 4-phosphate pathway. nih.govdundee.ac.uk This pathway begins with the common amino acid precursor, L-aspartate. A critical step in this pathway is the transamination of aspartate 4-semialdehyde, a reaction catalyzed by the enzyme diaminobutanoate-2-oxo-glutarate transaminase. researchgate.net This enzymatic conversion directly yields L-2,4-diaminobutyric acid.

Bioinformatic analyses have revealed that in some cyanobacteria, the genes encoding for diaminobutanoate-2-oxo-glutarate transaminase are co-localized with genes for downstream enzymes like decarboxylases or ectoine (B1671093) synthases. nih.govdundee.ac.uk This genetic organization suggests a functional linkage, where 2,4-DAB produced via this pathway may be channeled towards the synthesis of other compounds, such as siderophores for iron scavenging or polyamines. nih.govdundee.ac.uk

S-Adenosyl-L-Methionine (SAM)-Dependent Pathway

An alternative biosynthetic route to 2,4-DAB involves the versatile molecule S-adenosyl-L-methionine (SAM). nih.govdundee.ac.uk SAM is a well-known donor of various chemical groups in cellular metabolism. nih.gov In some organisms, a SAM-dependent 3-amino-3-carboxypropyl transferase is hypothesized to be involved in 2,4-DAB synthesis. nih.govdundee.ac.uk This enzyme would transfer the 3-amino-3-carboxypropyl group from SAM to an acceptor molecule, which is then further processed to yield 2,4-DAB. researchgate.net

In Lathyrus species, for instance, the neurotoxic amino acid 2-(3-amino-3-carboxypropyl)-isoxazolin-5-one (ACI) is synthesized from SAM and isoxazolin-5-one. researchgate.netchula.ac.th The enzymatic cleavage of ACI is considered a potential route to produce 2,4-DAB. researchgate.net While homologs of SAM-dependent 3-amino-3-carboxypropyl transferases have been identified in several cyanobacterial species, the complete enzymatic sequence of this pathway and the enzymes responsible for the final conversion to 2,4-DAB are not yet fully elucidated. nih.govdundee.ac.uk

Role of Diaminobutanoate-2-oxo-glutarate Transaminase

Diaminobutanoate-2-oxoglutarate transaminase (also known as DABA aminotransferase) is a pivotal enzyme in the metabolism of this compound. ontosight.aiwikipedia.org Classified under EC 2.6.1.76, this enzyme catalyzes the reversible transfer of an amino group from L-2,4-diaminobutyrate to 2-oxoglutarate. ontosight.aiwikipedia.orguniprot.org This reaction produces L-glutamate and L-aspartate 4-semialdehyde. wikipedia.orguniprot.org

The enzyme plays a crucial role in both the synthesis and degradation of 2,4-DAB, depending on the metabolic needs of the cell. ontosight.ai In the context of biosynthesis via the aspartate 4-phosphate pathway, it catalyzes the final transamination step to form 2,4-DAB from L-aspartate β-semialdehyde, using L-glutamate as the amino donor. uniprot.orguniprot.org The enzyme exhibits optimal activity at a pH of 8.6-8.7 and a temperature of 25 degrees Celsius. uniprot.org

Diaminobutanoate Decarboxylase Activity (e.g., in Enterobacter aerogenes, Vibrio alginolyticus)

Once synthesized, L-2,4-diaminobutyric acid can be further metabolized by the action of diaminobutanoate decarboxylase. This enzyme catalyzes the decarboxylation of L-2,4-diaminobutyric acid to produce 1,3-diaminopropane (B46017) (DAP). nih.gov This activity has been notably characterized in bacteria such as Enterobacter aerogenes and Vibrio alginolyticus. nih.govrhea-db.org

In Vibrio alginolyticus, the L-2,4-diaminobutyric acid decarboxylase has been purified and shown to be a novel enzyme. nih.gov The presence of this enzyme and its product, DAP, suggests a functional role in the biosynthesis of norspermidine, a polyamine found in this bacterial species. nih.gov The existence of genes homologous to the E. aerogenes diaminobutanoate decarboxylase in other Enterobacteriaceae implies a broader biological significance for this enzymatic activity. rhea-db.org

Involvement of Racemases in D-2,4-Diaminobutyric Acid Synthesis (e.g., PddB in Streptoalloteichus hindustanus)

The biosynthesis of polymers containing the D-enantiomer of this compound involves a crucial stereochemical inversion step. In the actinobacterium Streptoalloteichus hindustanus, which produces poly-D-Dab, a racemase enzyme designated PddB is responsible for converting the L-isomer of this compound to the D-isomer. acs.orgnih.govfrontiersin.org

PddB is a PLP-independent racemase, meaning it does not require pyridoxal (B1214274) phosphate (B84403) as a cofactor, which is common for many amino acid racemases. nih.govfrontiersin.org This enzyme exhibits optimal activity around pH 8.5 and employs a thiolate-thiol pair mechanism for the interconversion of the Dab isomers. nih.govnih.gov The discovery and characterization of PddB provided the first example of a Dab-specific PLP-independent racemase and offered critical insights into the stereocontrolled biosynthesis of D-amino acid-containing polymers. acs.orgnih.govfrontiersin.org The gene for PddB is located within the biosynthetic gene cluster for poly-D-Dab, further confirming its dedicated role in this pathway. nih.gov

Precursors and Intermediate Metabolites

The synthesis of this compound relies on the availability of specific precursor molecules and involves several key intermediate metabolites.

| Precursor/Intermediate | Role in Biosynthesis | Pathway |

| L-Aspartate | The initial building block for the carbon skeleton of 2,4-DAB. | Aspartate 4-Phosphate Pathway |

| L-Aspartate 4-semialdehyde | A key intermediate that is directly converted to L-2,4-diaminobutyric acid through transamination. researchgate.netuniprot.org | Aspartate 4-Phosphate Pathway |

| S-Adenosyl-L-methionine (SAM) | Donates a 3-amino-3-carboxypropyl group in an alternative biosynthetic route. nih.govdundee.ac.ukresearchgate.net | SAM-Dependent Pathway |

| Isoxazolin-5-one | An acceptor molecule for the 3-amino-3-carboxypropyl group from SAM in Lathyrus species, forming the intermediate ACI. researchgate.netchula.ac.th | SAM-Dependent Pathway (in Lathyrus) |

| 2-(3-amino-3-carboxypropyl)-isoxazolin-5-one (ACI) | An intermediate in the SAM-dependent pathway in Lathyrus species, which can be cleaved to yield 2,4-DAB. researchgate.netchula.ac.th | SAM-Dependent Pathway (in Lathyrus) |

| L-2,4-Diaminobutyric acid (L-DAB) | The direct product of the primary biosynthetic pathways and the substrate for racemases to produce the D-isomer. acs.orgnih.govfrontiersin.org | All pathways |

| D-2,4-Diaminobutyric acid (D-DAB) | Formed from L-DAB by the action of racemases like PddB and is a precursor for poly-D-Dab synthesis. acs.orgnih.gov | Racemase-mediated synthesis |

The primary precursor for the most well-characterized pathway is L-aspartate , which is converted through a series of enzymatic steps to L-aspartate 4-semialdehyde . researchgate.net This intermediate is then aminated to form L-2,4-diaminobutyric acid.

In the SAM-dependent pathway, S-adenosyl-L-methionine serves as a key precursor, providing a four-carbon backbone with two amino groups. researchgate.net In certain plants, this involves intermediates such as isoxazolin-5-one and 2-(3-amino-3-carboxypropyl)-isoxazolin-5-one (ACI) . researchgate.netchula.ac.th

Ultimately, L-2,4-diaminobutyric acid itself acts as an intermediate metabolite, serving as the direct precursor for the synthesis of D-2,4-diaminobutyric acid in organisms that produce D-Dab containing compounds. acs.orgnih.gov The interconversion between the L- and D-isomers is a critical control point in the biosynthesis of these specialized molecules.

Homoserine and Aspartic Acid as Biosynthetic Precursors

The biosynthesis of this compound (DABA) originates from precursors within the aspartate family of amino acids. oup.comacs.orgnih.gov L-aspartate is phosphorylated to L-aspartate-phosphate by the enzyme aspartate kinase (Ask). nih.gov This is followed by the reduction of L-aspartate-phosphate to L-aspartate-β-semialdehyde by L-aspartate-β-semialdehyde-dehydrogenase (Asd). nih.gov L-aspartate-β-semialdehyde then serves as a crucial branch point intermediate. nih.gov

The conversion of L-aspartate-β-semialdehyde to L-2,4-diaminobutyric acid is catalyzed by the enzyme L-2,4-diaminobutyrate transaminase (EctB), which facilitates a transamination reaction with glutamate (B1630785) as the amino-group donor. nih.govmdpi.com In some organisms, an alternative pathway involving homoserine has been suggested. Studies in Lathyrus sylvestris have demonstrated the incorporation of both L-[3H]homoserine and DL-[1-14C]aspartic acid into this compound, indicating that both can serve as biosynthetic precursors. acs.orgnih.gov

The biosynthesis of DABA is a key step in the production of various compounds, including the compatible solute ectoine and certain non-ribosomal peptides. nih.govacs.org

N-γ-acetyl-L-2,4-diaminobutyric acid (N-γ-ADABA) as an Ectoine Precursor

L-2,4-diaminobutyric acid is a direct precursor to N-γ-acetyl-L-2,4-diaminobutyric acid (N-γ-ADABA). ijournals.cnresearchgate.net This conversion is an acetylation reaction catalyzed by the enzyme L-2,4-diaminobutyrate acetyltransferase (EctA), which transfers an acetyl group from acetyl-CoA to the γ-amino group of DABA. nih.govnih.gov

N-γ-ADABA is a crucial intermediate in the biosynthesis of the compatible solute ectoine. scite.aimdpi.com The final step in ectoine synthesis is the cyclic condensation of N-γ-ADABA, a reaction catalyzed by the enzyme ectoine synthase (EctC), which results in the formation of ectoine and the release of a water molecule. plos.org This pathway is a primary mechanism for osmoadaptation in many halophilic and halotolerant bacteria. ijournals.cnresearchgate.net The accumulation of N-γ-ADABA has been observed in mutants deficient in ectoine synthesis. mdpi.com

Regulation of this compound Biosynthesis

Influence of Environmental Factors (e.g., Nitrogen Levels)

The biosynthesis of this compound and its derivatives, particularly ectoine, is significantly influenced by environmental conditions. One of the most critical factors is the availability of nitrogen. Studies have shown that nitrogen levels can impact the production of DABA and related compounds. For instance, in some cyanobacteria, nitrogen starvation has been linked to an increase in the production of β-N-methylamino-L-alanine (BMAA), a structural isomer of DABA, suggesting a link between nitrogen metabolism and the biosynthesis of these amino acids. researchgate.net Conversely, the addition of nitrogen sources like nitrate (B79036) and ammonium (B1175870) can lead to a decrease in the cellular levels of these compounds. researchgate.net

In rice, varying levels of nitrogen fertilizer have been shown to affect the concentration of L-2,4-diaminobutyric acid in grains, indicating that nitrogen availability plays a role in regulating its biosynthesis in plants as well. mdpi.com The production of DAB in diatoms has also been shown to be influenced by nitrogen availability, with production patterns varying between species and strains under different nitrogen treatments. tandfonline.com

Genetic Regulation and Gene Clusters

The genes responsible for the biosynthesis of this compound and its subsequent conversion to ectoine are typically organized in operons or gene clusters. frontiersin.orgthescipub.com The most common arrangement is the ectABC gene cluster, which encodes for L-2,4-diaminobutyrate acetyltransferase (EctA), L-2,4-diaminobutyrate transaminase (EctB), and ectoine synthase (EctC). nih.govnih.gov In some organisms, this cluster may also include the ectD gene, which codes for ectoine hydroxylase, an enzyme that converts ectoine to hydroxyectoine. nih.govresearchgate.net

The expression of these gene clusters is often regulated at the transcriptional level in response to environmental cues, most notably osmotic stress. nih.govmicrobiologyresearch.org For example, in Chromohalobacter salexigens, the transcription of the ectABC genes is controlled by multiple osmoregulated promoters. microbiologyresearch.org The general stress sigma factor σS has also been implicated in the transcriptional regulation of these genes. microbiologyresearch.org In some bacteria, the gene for aspartokinase (ask) is linked to the ectABC cluster, suggesting a coordinated regulation of the precursor supply and the ectoine biosynthesis pathway. thescipub.com The presence and organization of these gene clusters are indicative of the organism's capacity to synthesize DABA and its derivatives for functions such as osmoprotection. nih.govdundee.ac.ukresearchgate.net

Biological Activities and Mechanisms of Action

Neurotoxic Mechanisms of 2,4-Diaminobutyric Acid

The neurotoxicity of this compound (DABA), a non-protein amino acid, is attributed to several key mechanisms. These include excitotoxicity mediated through glutamate (B1630785) receptors and the accumulation of ammonia (B1221849) due to metabolic disruption. diva-portal.org Research has shown that DABA can induce a range of neurotoxic effects, from neuronal damage and death to behavioral and motor dysfunctions. diva-portal.orgspringermedizin.de In vivo studies using zebrafish larvae have demonstrated that 2,4-DAB is a potent toxin, capable of reducing viability by approximately 50% at a concentration of 500 µM. springermedizin.de

A primary mechanism of DABA's neurotoxicity is "excitotoxicity," a process that leads to nerve cell damage or death due to the over-activation of excitatory amino acid receptors. This overstimulation results in an abnormal influx of ions like Na+ and Ca2+ into nerve cells. diva-portal.org DABA is a potent excitatory amino acid that causes significant, concentration-dependent membrane depolarization in neurons. researchgate.net

2,4-DAB exerts its excitotoxic effects by activating ionotropic glutamate receptors (iGluRs). diva-portal.org Specifically, it has been shown to activate N-methyl-D-aspartate (NMDA) receptors. diva-portal.orgnih.gov Studies on leech Retzius neurons have shown that the excitatory effect of 2,4-DABA is partially blocked by non-NMDA receptor antagonists, indicating the involvement of AMPA/kainate receptors as well. researchgate.net This suggests that DABA's neurotoxicity is mediated through multiple ionotropic glutamate receptor subtypes. In vitro studies have confirmed that iGluRs are over-activated at millimolar (mM) concentrations of DABA. diva-portal.org Furthermore, some research indicates that DABA acts as an excitatory neurotoxin on AMPA-type receptors. mdpi.com

| Receptor Type | Effect of this compound | Supporting Evidence |

|---|---|---|

| Ionotropic Glutamate Receptors (iGluR) | Over-activation at mM concentrations | Supported by in vitro studies showing general iGluR over-activation. diva-portal.org |

| NMDA Receptors | Agonist activity, leading to neuronal depolarization. | Confirmed activation in multiple studies. diva-portal.orgnih.gov |

| AMPA/kainate Receptors | Activation contributes to excitotoxicity. | Partially blocked by non-NMDA antagonists; identified as a target for DABA's neurotoxic action. researchgate.netmdpi.com |

While the related neurotoxin β-N-methylamino-L-alanine (BMAA) is known to over-activate both ionotropic and metabotropic glutamate receptors (mGluRs), the evidence for direct activation of mGluRs by 2,4-DAB is less clear. diva-portal.orggoogle.com Studies that confirm the activation of mGluR1 and mGluR5 by BMAA specify that DABA's excitotoxicity is mediated by iGluRs. diva-portal.org Similarly, the DABA isomer N-(2-aminoethyl)glycine (AEG) has been shown to activate mGluR5, but research suggests that 2,4-DAB acts through distinct mechanisms to cause neurotoxicity. nih.gov Therefore, while mGluRs are relevant in the broader context of related amino acid toxins, their direct activation does not appear to be a primary mechanism for DABA-induced neurotoxicity based on current findings.

The excitotoxicity of 2,4-DAB is significantly enhanced by the presence of bicarbonate (HCO₃⁻). diva-portal.org This phenomenon, known as bicarbonate-dependent excitotoxicity, occurs because DABA, like its isomer BMAA, can react with bicarbonate to form carbamate (B1207046) adducts. diva-portal.orgnih.gov These adducts are structurally similar to glutamate, the primary excitatory neurotransmitter, allowing them to bind to and over-activate glutamate receptors, particularly the NMDA receptor. diva-portal.orgscispace.com This mechanism effectively potentiates the neurotoxic capabilities of the compound. diva-portal.org

Beyond direct receptor-mediated excitotoxicity, 2,4-DABA also exerts neurotoxic effects by disrupting ammonia metabolism. diva-portal.org The administration of toxic doses of L-2,4-diaminobutyric acid to rats has been shown to cause symptoms of chronic ammonia toxicity, including hyperirritability, tremors, and convulsions. nih.gov This is accompanied by a slight increase in ammonia concentration in the blood and brain, and a two- to three-fold increase in brain glutamine concentration, a marker of ammonia detoxification in the brain. nih.gov This suggests that part of DABA's neurotoxicity is due to a prolonged, slight increase in bodily ammonia concentration. nih.gov

| Metabolic Process | Enzyme/Pathway | Effect of this compound | Consequence |

|---|---|---|---|

| Urea (B33335) Synthesis | Urea Cycle | Inhibited | Decreased ammonia utilization and urea formation. nih.gov |

| Ammonia Detoxification | Ornithine Carbamoyltransferase | Competitive Inhibition | Increased levels of ammonia and glutamine in the brain, leading to chronic ammonia toxicity. nih.gov |

Ammonia Accumulation and Related Neurotoxicity

Liver Damage as a Contributing Factor to Neurotoxicity

The neurotoxic effects of L-2,4-diaminobutyric acid (DABA) may be significantly influenced by its impact on hepatic function. ontosight.ainih.govresearchgate.net Research indicates that the compound is concentrated by the liver, where it can induce damage that subsequently leads to secondary brain damage. ontosight.ainih.govresearchgate.net Administration of toxic doses of L-2,4-diaminobutyric acid to rats led to symptoms such as hyperirritability, tremors, and convulsions within 12 to 20 hours. ontosight.ainih.gov These symptoms were accompanied by a slight increase in ammonia concentrations in the blood and brain, and a notable two- to three-fold increase in brain glutamine levels. ontosight.ainih.gov This pattern suggests that DABA induces a state of chronic ammonia toxicity. ontosight.ainih.govuts.edu.au

The mechanism underlying this hepatotoxicity involves the inhibition of a key enzyme in the urea cycle. ontosight.airesearchgate.net Studies on rat liver homogenates demonstrated that L-2,4-diaminobutyric acid acts as a competitive inhibitor of ornithine carbamoyltransferase. ontosight.airesearchgate.net This inhibition impairs the liver's ability to process ammonia into urea. ontosight.ai Experiments using liver slices from DABA-treated animals, as well as normal liver slices pre-incubated with the compound, confirmed a reduced rate of ammonia utilization and urea formation compared to controls. ontosight.ai Therefore, the neurotoxicity associated with DABA is interpreted, at least in part, as a consequence of inhibited urea synthesis in the liver, leading to a prolonged, slight elevation of ammonia in the body. ontosight.airesearchgate.netuts.edu.au

| Observation | Finding | Reference |

|---|---|---|

| Neurological Symptoms | Hyperirritability, tremors, convulsions | ontosight.ainih.gov |

| Time to Onset | 12–20 hours post-administration | ontosight.ainih.gov |

| Blood Ammonia | Slightly increased | ontosight.ainih.gov |

| Brain Ammonia | Slightly increased | ontosight.ainih.gov |

| Brain Glutamine | Increased two- to three-fold | ontosight.ainih.gov |

| Primary Metabolic Effect | Chronic ammonia toxicity | ontosight.ainih.govuts.edu.au |

GABAergic System Modulation

L-2,4-diaminobutyric acid significantly modulates the GABAergic system through a dual mechanism of action, which results in elevated levels of the neurotransmitter gamma-aminobutyric acid (GABA). nih.gov

A primary action of DABA is the inhibition of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA. nih.govjove.comntu.edu.sg Kinetic studies have characterized L-DABA as a non-linear, non-competitive inhibitor of GABA-T activity. jove.comwikipedia.org The inhibition of this enzyme prevents the conversion of GABA back to glutamate, leading to an accumulation of GABA in the brain. nih.gov Research has shown that the elevation of GABA levels induced by DABA administration parallels the inhibition of GABA-T activity, with the compound being a more effective inhibitor in vivo than in vitro. jove.comwikipedia.org While some sources describe it as a weak inhibitor with an IC50 value greater than 500 μM, its effect on GABA levels is well-documented. wikipedia.orgnih.gov

In addition to inhibiting its breakdown, this compound also acts as an inhibitor of GABA reuptake, a process that removes GABA from the synaptic cleft. nih.govuwindsor.ca This action further contributes to the elevation of synaptic GABA levels. nih.gov Studies on rat brain slices have demonstrated a stereospecificity in this inhibition. nih.gov The S(+)-isomer of this compound is at least 20 times more potent than its R(-)-stereoisomer as an inhibitor of sodium-dependent GABA uptake. nih.govresearchgate.net This inhibitory action on GABA uptake is considered a key part of its mechanism. researchgate.net

| Mechanism | Description | Key Finding | Reference |

|---|---|---|---|

| GABA-T Inhibition | Inhibits the primary enzyme for GABA degradation. | Non-linear, non-competitive inhibition leading to elevated GABA levels. | nih.govjove.comwikipedia.org |

| GABA Reuptake Inhibition | Blocks the removal of GABA from the synapse. | S(+)-isomer is >20x more potent than the R(-)-isomer. | nih.govnih.govresearchgate.net |

Inhibition of GABA Transaminase (GABA-T)

Protein Mis-incorporation Hypotheses

The hypothesis that this compound (DABA) exerts toxicity through misincorporation into proteins during synthesis is not well supported by available evidence, particularly when compared to its neurotoxic isomer, β-N-methylamino-L-alanine (BMAA). nih.govnih.gov Non-proteinogenic amino acids can, in some cases, mimic canonical amino acids and be mistakenly incorporated into polypeptide chains, leading to protein misfolding and cellular dysfunction. nih.govjove.comntu.edu.sg This mechanism has been extensively investigated for BMAA, with some studies suggesting it can be misincorporated in place of L-serine. ntu.edu.sg

However, direct comparative studies indicate that DABA does not share this property. nih.gov An in vitro protein synthesis system using a human DNA template found that while BMAA was incorporated into proteins, DABA was not. researchgate.netnih.gov Further research on zebrafish models also concluded that DABA has not been detected in proteins and appears to function through different mechanisms. nih.gov Although one study noted an association between DABA and proteins in a cell-free system, it was suggested this might be due to non-covalent bonding rather than incorporation into the primary amino acid backbone. nih.gov Another study that detected DABA in the "protein-bound" fraction of alfalfa seedlings noted that this association could not be conclusively attributed to misincorporation and may result from other interactions, such as binding to receptor molecules. uts.edu.au

Electrophysiological Effects on Neurons (e.g., Membrane Depolarization)

This compound acts as a neurotoxic excitatory amino acid, inducing significant and, in some cases, irreversible functional changes in neurons. google.com Its primary electrophysiological effect is a concentration-dependent depolarization of the neuronal membrane. Studies on leech Retzius neurons revealed that DABA induces a uniquely extensive, two-stage membrane depolarization. google.com The magnitude of this depolarization is notably larger than that caused by other excitatory amino acids like Glutamate or Aspartate on the same model.

The depolarization induced by DABA is critically dependent on the presence of sodium ions (Na⁺). google.com In a sodium-free experimental solution, the depolarizing effect of DABA was diminished by 91%, and the characteristic two-stage nature of the response was eliminated. google.com This Na⁺-dependent depolarization is coupled with an increase in membrane permeability. google.com

Detailed research has elucidated two distinct sodium-dependent mechanisms responsible for the two-stage depolarization: google.com

First Stage: The initial phase of depolarization is mediated by the activation of ionotropic glutamate receptors, specifically non-NMDA receptors. This was demonstrated when the non-NMDA receptor antagonist CNQX significantly reduced this first stage. google.com

Second Stage: The subsequent, more substantial depolarization is caused by the stimulation of an electrogenic sodium-dependent neutral amino acid transporter. The co-application of L-alanine, a competitive inhibitor of this transport system, substantially reduced the second stage of depolarization without affecting the first. google.com

This dual mechanism involves an initial receptor-mediated event followed by a transporter-mediated influx of positive charge, leading to the profound excitatory effect of DABA on neurons. google.com

| Effect | Mechanism | Supporting Evidence | Reference |

|---|---|---|---|

| Two-Stage Membrane Depolarization | Stage 1: Activation of ionotropic non-NMDA glutamate receptors. | Blocked by CNQX (a non-NMDA receptor antagonist). | google.com |

| Stage 2: Stimulation of an electrogenic Na⁺-dependent neutral amino acid transporter. | Inhibited by L-alanine (a competitive transporter inhibitor). | google.com | |

| Sodium-Dependence | Both stages of depolarization are dependent on extracellular Na⁺. | Depolarization reduced by 91% in Na⁺-free solution. | google.com |

Antimicrobial Properties and Related Mechanisms

L-2,4-diaminobutyric acid is a crucial non-proteinogenic amino acid found in a variety of naturally occurring antimicrobial peptides (AMPs), where it plays a fundamental role in their biological activity. doi.org Its structure, featuring a positively charged amino group on the side chain at physiological pH, is central to the antimicrobial mechanisms of these peptides. doi.orgmdpi.com

2,4-DAB is a signature component of several potent, clinically significant antimicrobial peptides.

Polymyxins: Polymyxins, such as Polymyxin (B74138) B and Colistin (Polymyxin E), are a class of lipopeptide antibiotics effective against Gram-negative bacteria. nih.gov Their structure includes a cyclic peptide portion containing multiple L-2,4-DAB residues. nih.govfrontiersin.org The positive charges supplied by these DABA residues are critical for the initial interaction with the bacterial outer membrane. nih.gov

Paenimycin: A recently discovered depsi-lipopeptide, paenimycin, exhibits broad-spectrum efficacy against multidrug-resistant pathogens. biorxiv.org Its structure also incorporates 2,4-DAB, which contributes to its unique dual-binding mechanism of action. biorxiv.org

Other Natural Peptides: DABA is also found in other antimicrobial peptides, such as those produced by various Paenibacillus species and in antifungal echinocandins like xylocandin. Its incorporation is a common evolutionary strategy to create potent, membrane-targeting antimicrobial agents.

The primary mechanism by which DABA-containing peptides exert their antimicrobial effect is through direct interaction with and disruption of bacterial cell membranes. The process begins with an electrostatic attraction between the positively charged DABA residues on the peptide and the net negative charge of the bacterial membrane surface. mdpi.com This initial binding is a crucial first step that concentrates the peptides at the cell surface. nih.gov

Following this binding, the peptides insert into the lipid bilayer, a process facilitated by the amphipathic nature of the entire peptide structure. oup.com This insertion destabilizes the membrane architecture, leading to increased permeability. Live-cell imaging has demonstrated that DABA-containing peptides can effectively permeabilize the mycobacterial membrane, leading to leakage of intracellular contents and cell death. oup.com This ability to form pores or disrupt membrane integrity is a hallmark of their bactericidal action. mdpi.comoup.com

A direct consequence of membrane permeabilization is the disruption of the bacterial cell's membrane potential. The pores or channels formed by the aggregation of DABA-containing peptides allow for the uncontrolled flux of ions across the membrane, dissipating the electrochemical gradients essential for cellular functions. frontiersin.orgoup.com Studies on synthetic peptides incorporating DABA have shown they induce rapid membrane depolarization. oup.com This loss of membrane potential disrupts critical cellular processes, including ATP synthesis and active transport, ultimately contributing to rapid bacterial cell death. frontiersin.org

The antimicrobial action of DABA-containing peptides begins with their interaction with specific components of the bacterial cell wall.

Lipid A: In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharide (LPS). The primary target for polymyxins is the Lipid A component of LPS. The positively charged DABA residues electrostatically bind to the negatively charged phosphate (B84403) groups of Lipid A, displacing the stabilizing divalent cations (Ca²⁺ and Mg²⁺) and disrupting the integrity of the outer membrane. nih.govbiorxiv.org This allows the peptide to access and subsequently disrupt the inner cytoplasmic membrane.

Teichoic Acids: In Gram-positive bacteria, the cell wall is composed of a thick layer of peptidoglycan decorated with negatively charged teichoic acids (wall teichoic acid and lipoteichoic acid). biorxiv.org Recent research on paenimycin has revealed that its DABA residues are instrumental in binding to the phosphate groups of these teichoic acids. biorxiv.org This interaction is a key part of its broad-spectrum activity, allowing it to effectively target both Gram-positive and Gram-negative bacteria.

The antimicrobial efficacy of lipopeptides containing 2,4-DAB is highly dependent on their specific molecular structure. Structure-activity relationship (SAR) studies have identified key features that govern their potency and selectivity.

Acyl Chain Length: The length of the fatty acid tail attached to the peptide is critical. For ultrashort cationic lipopeptides rich in DABA, those with acyl chains of 14-18 carbons demonstrate significant antimicrobial activity. doi.orgresearchgate.net Specifically, C16-conjugated peptides are often most active against bacteria like E. coli and S. aureus, while C18-conjugates can be more effective against fungi like C. albicans. doi.org

Charge and Residue Position: The net positive charge of the peptide, largely determined by the number of DABA residues, is crucial for the initial interaction with the bacterial membrane. doi.org Modifying the charge by altering the number of DABA residues can significantly impact both antimicrobial and hemolytic activity. doi.org Furthermore, studies on polymyxin derivatives show that modifying the DABA residues, for instance by shortening the side chain of the DABA at position 3, can maintain or even increase antibacterial activity while reducing the nephrotoxicity often associated with this class of antibiotics. nih.gov

Amino Acid Substitution: Replacing DABA with other cationic residues like lysine (B10760008) or ornithine, or vice-versa, has been a common strategy to modulate activity and toxicity. doi.orgfrontiersin.org Substituting lysine with the shorter side-chain DABA in certain peptide backbones has been shown to dramatically decrease hemolytic activity against human red blood cells while maintaining excellent antimicrobial activity, thereby increasing the peptide's therapeutic index. nih.gov This highlights the unique contribution of the DABA structure to bacterial selectivity.

Interactive Data Table: Research Findings on DABA-Containing Peptides

| Peptide/Analog | Modification | Key Finding | Target Organism(s) | Reference(s) |

| C16-Dab-rich USCLs | Lipopeptide with 16-carbon acyl chain and DABA residues | Showed most effective activity among tested chain lengths. | E. coli, S. aureus | doi.org |

| Polymyxin Derivative 12 | Reduced hydrophobicity and shortened side chain of Dab³ | Maintained or increased antibacterial activity with reduced renal cytotoxicity. | Gram-negative bacteria, P. aeruginosa | nih.gov |

| De novo AMPs | Substituted Arg/Lys with L-Dab on the polar face | >186-fold decrease in hemolytic activity while maintaining antimicrobial potency. | Acinetobacter baumannii | nih.gov |

| Paenimycin | Natural lipopeptide containing DABA | Binds to both Lipid A (Gram-negative) and Teichoic Acids (Gram-positive). | Broad-spectrum MDR pathogens | biorxiv.org |

| Melittin Analogs | Substituted Lys with DABA | Improved antimicrobial activity against Gram-negative bacteria. | E. coli | frontiersin.orgresearchgate.net |

Structure-Activity Relationship in Lipopeptides

Influence of Acyl Chain Length and Charge

Research into ultrashort cationic lipopeptides (USCLs) rich in L-2,4-diaminobutyric acid has demonstrated a clear structure-activity relationship. doi.org The hydrophobicity and net positive charge are two key parameters altered by acylation. mdpi.com Generally, increasing the length of the acyl chain enhances the hydrophobicity of the molecule. This modification has opposing effects on antimicrobial efficacy and toxicity. While a certain level of hydrophobicity is necessary for the molecule to interact with and disrupt bacterial membranes, excessive hydrophobicity often leads to increased hemolytic activity, meaning it becomes more toxic to mammalian red blood cells. mdpi.comresearchgate.net

Studies on DABA-based USCLs show that an optimal acyl chain length exists for maximal activity against different microbes. doi.org For instance, C16-conjugated peptides were found to be the most active against Escherichia coli and Staphylococcus aureus, whereas C18-conjugated peptides were most potent against the fungus Candida albicans. doi.orgresearchgate.net Lipopeptides with acyl chains shorter than eight carbons tend to have low hemolytic activity, which increases significantly as the chain is lengthened to C10 and beyond. mdpi.com

The net charge of the lipopeptide is another crucial factor. A decrease in the net positive charge, for example from +4 to +3, can lead to a loss of activity against certain bacteria like E. coli and Pseudomonas aeruginosa, which are more sensitive to alterations in electrostatic interactions. mdpi.com However, this is not a universal rule, as activity against other bacteria like S. aureus may be comparable. mdpi.com In some studies, doubly charged USCLs with acyl chains of 14 carbons or more showed more potent anticancer activity than their triply charged counterparts. doi.org This highlights a complex interplay between chain length, charge, and the specific biological target.

Table 1: Influence of Acyl Chain Length and Charge on DABA-Lipopeptide Activity

| Lipopeptide Series | Acyl Chain Length | Net Charge | Target Organism/Cell | Observed Activity | Source(s) |

|---|---|---|---|---|---|

| (Cn)5 Peptides | C4 to C14 | +4 | P. aeruginosa | Antimicrobial activity has an optimal hydrophobicity; further increases lead to higher hemolytic activity. | mdpi.com |

| DABA-rich USCLs | C16 | +2 / +3 | E. coli, S. aureus | Most potent antibacterial activity observed at this chain length. | doi.orgresearchgate.net |

| DABA-rich USCLs | C18 | +2 / +3 | C. albicans | Most potent antifungal activity observed at this chain length. | doi.orgresearchgate.net |

| DABA-rich USCLs | C14+ | +2 | Colon, breast, lung cancer cells | More potent anticancer activity compared to triply charged counterparts. | doi.org |

Other Biological Roles

Role in Iron-Scavenging via Siderophore Production

Iron is an essential micronutrient for nearly all living organisms, but its availability is often limited. To acquire iron from the environment, many bacteria produce and secrete high-affinity iron-chelating molecules called siderophores. This compound serves as a crucial building block in the biosynthesis of certain siderophores.

In the opportunistic pathogen Acinetobacter baumannii, the siderophore baumannoferrin is composed of citrate, 1,3-diaminopropane (B46017), decenoic acid, α-ketoglutarate, and 2,4-diaminobutyrate. nih.gov This demonstrates a direct role for DABA in the iron acquisition strategy of this clinically important bacterium. nih.gov Additionally, bioinformatic analyses of cyanobacterial genomes suggest that DABA is functionally linked to environmental iron-scavenging through the production of siderophores belonging to the schizokinen/synechobactin family. nih.govdundee.ac.uk The genes for DABA biosynthesis are often found co-localized with genes involved in the production of these siderophores, supporting its role as a precursor. nih.govdundee.ac.uk

Involvement in Polyamine Metabolism (e.g., 1,3-Diaminopropane formation)

Polyamines are small, polycationic molecules involved in numerous cellular processes. This compound is a direct precursor to the polyamine 1,3-diaminopropane (DAP) in several bacterial species. This conversion is catalyzed by the enzyme L-2,4-diaminobutyric acid decarboxylase, which requires pyridoxal (B1214274) phosphate as a cofactor. nih.govnih.gov

This specific metabolic pathway has been identified in bacteria such as Enterobacter aerogenes, various strains of Acinetobacter, and Vibrio alginolyticus. nih.govnih.govmicrobiologyresearch.org In these organisms, the presence of DABA decarboxylase activity leads to the formation of DAP from L-DABA. nih.govnih.gov In Vibrio, the DAP formed from DABA can be further used as a precursor for the biosynthesis of norspermidine. microbiologyresearch.org The supplementation of growth media with L-DABA has been shown to increase the intracellular production of DAP, confirming this biosynthetic route. nih.gov

Table 2: Bacterial L-2,4-Diaminobutyric Acid Decarboxylase Activity

| Organism | Enzyme | Product | Cofactor | Activator(s) | Source(s) |

|---|---|---|---|---|---|

| Enterobacter aerogenes | L-2,4-diaminobutyric acid decarboxylase | 1,3-Diaminopropane | Pyridoxal 5'-phosphate | - | nih.gov |

| Acinetobacter calcoaceticus | L-2,4-diaminobutyric acid decarboxylase | 1,3-Diaminopropane | Pyridoxal phosphate | Mg2+ | nih.gov |

Potential in Anticancer Research (e.g., Glioma Cells)

L-2,4-diaminobutyric acid has demonstrated a destructive effect against malignant glioma cells, the most aggressive type of primary brain tumor. nih.goviiarjournals.org As a non-physiological amino acid, DABA is transported into cells, including cancer cells, via amino acid transport systems. iiarjournals.org Research has shown that DABA can induce a complete and irreversible cytolytic (cell-killing) injury to cultured human malignant glioma cells. nih.govnih.gov

One study found that a 24-hour incubation with 6 mmol/L of DABA was sufficient to cause irreversible damage to human malignant glioma cells, while normal human glia cells were unaffected even at concentrations up to 20 mmol/L. nih.gov An experimentally induced rat glioma cell line was also destroyed by DABA, although it required a higher concentration of 16 mmol/L. nih.gov The destructive effect was noted to be pH-sensitive. nih.gov This selective toxicity suggests a potential therapeutic window for treating brain tumors. google.comnih.gov Based on these findings, a novel treatment protocol involving post-surgical cavity irrigation with a solution containing DABA has been explored in case studies for patients with high-grade gliomas. iiarjournals.orgiiarjournals.org

Table 3: Cytolytic Effect of L-2,4-Diaminobutyric Acid on Glioma Cells

| Cell Line | DABA Concentration | Incubation Time | Result | Source(s) |

|---|---|---|---|---|

| Human Malignant Glioma Cells | 6 mmol/L | 24 hours | Complete and irreversible cellular injury. | nih.gov |

| Normal Human Glia Cells | 20 mmol/L | 24 hours | No cellular damage observed. | nih.gov |

| Human Glioma Cell Line (SKMG-1) | 20 mmol/L | 24 hours | Reduced cell count to 50% of control (LD50). | nih.gov |

| Human Glioma Cell Line (SKMG-1) | 14 mmol/L | 48 hours | Reduced cell count to 50% of control (LD50). | nih.gov |

Relationship to Compatible Solutes (e.g., Ectoine (B1671093) Biosynthesis and Hydrolysis)

This compound is a central intermediate in the metabolism of ectoine, a compatible solute widely used by bacteria to protect themselves from osmotic stress. researchgate.netnih.gov Compatible solutes are small organic molecules that accumulate in high concentrations within the cytoplasm to balance external osmotic pressure without interfering with normal cellular functions. uni-marburg.de

The biosynthesis of ectoine begins with aspartate-semialdehyde, an intermediate in amino acid synthesis. researchgate.netresearchgate.net The pathway proceeds through three enzymatic steps:

Formation of DABA: The enzyme L-2,4-diaminobutyric acid transaminase (EctB) catalyzes the transamination of aspartate-semialdehyde to form L-2,4-diaminobutyric acid (DABA). researchgate.netuni-marburg.de

Acetylation of DABA: L-2,4-diaminobutyric acid acetyltransferase (EctA) then transfers an acetyl group from acetyl-CoA specifically to the γ-amino group of DABA, yielding N-γ-acetyl-L-2,4-diaminobutyric acid (N-γ-ADABA). nih.govuni-marburg.de

Cyclization to Ectoine: Finally, ectoine synthase (EctC) catalyzes an intramolecular condensation of N-γ-ADABA, which involves the elimination of a water molecule to form the cyclic structure of ectoine. nih.govnih.gov

DABA is also involved in the catabolism (breakdown) of ectoine when microorganisms use it as a nutrient source. nih.gov The degradation pathway is essentially the reverse of the synthesis but involves different enzymes and intermediates. Ectoine is first hydrolyzed by ectoine hydrolase (DoeA) to Nα-acetyl-L-2,4-diaminobutyric acid (N-α-ADABA). researchgate.netmdpi.com This isomer is then deacetylated by the enzyme DoeB to yield L-2,4-diaminobutyric acid, which can be further metabolized. researchgate.net

Synthesis and Derivatization Techniques for this compound and its Derivatives

The synthesis of this compound (DABA) and its derivatives can be accomplished through various chemical routes, starting from different precursor molecules. These methods allow for the creation of racemic mixtures and, with specific modifications, enantiomerically pure forms of the compound.

Routes from γ-Butyrolactone/Dihydrofuran-2(3H)-one

A common and favorable starting material for the synthesis of DABA is γ-butyrolactone, also known as dihydrofuran-2(3H)-one. irb.hrmdpi.comresearchgate.net One established method involves a three-reaction sequence. irb.hrresearchgate.net This process begins with the bromination of γ-butyrolactone, often using elemental bromine with a catalytic amount of phosphorus tribromide, to form an intermediate like 2,4-dibromobutyric acid. mdpi.com

A key step in this synthetic pathway is the reaction with potassium phthalimide (B116566). The condensation of 2-bromo-4-butyrolactone with one mole of potassium phthalimide yields a 2-phthalimidolactone intermediate. researchgate.net This intermediate can then be treated with a second molecule of potassium phthalimide, leading to a ring-opening reaction and the formation of a diphthalimido acid. researchgate.net The final step is the hydrolysis of this diphthalimido acid, which yields this compound dihydrochloride (B599025) in excellent yields. researchgate.net An alternative route starts from the commercially available 3-bromodihydrofuran-2(3H)-one. irb.hrmdpi.com

The general scheme for one such synthesis is outlined below:

Table 1: Synthesis of (±)-Ectoine from γ-Butyrolactone| Step | Reactants/Reagents | Product |

|---|---|---|

| a | γ-butyrolactone, PBr₃, Br₂ | 2,4-dibromobutyric acid (intermediate) |

| b | Intermediate from (a), Potassium phthalimide, DMF | 2-(oxotetrahydrofuran-3-yl)isoindolin-1,3-dione |

| c | Product from (b), Potassium phthalimide, DMF; then Acetic acid | 2,4-bis(1,3-dioxoisoindolin-2-yl)butyric acid |

| d | Product from (c), HCl (aq) | DABA dihydrochloride |

| e | Product from (d), Ac₂O | N,N-Diacetyl-2,4-diaminobutyric acid |

| f | Product from (d), NaOH, Cu(CH₃COO)₂·H₂O, Acetone; then quinolin-8-ol | 4-acetamido-2-aminobutyric acid |

| g | Product from (f), Et₃N, n-butanol | (±)-Ectoine |

Data sourced from a study on racemic ectoine synthesis. irb.hrmdpi.com

Routes from L-Glutamine or L-Acetyl Asparagine

Alternative synthetic pathways for DABA derivatives utilize amino acids as starting materials. One route begins with L-glutamine, where the amino group is protected with a benzyloxycarbonyl (Cbz) group. patsnap.comgoogle.com The amide bond is then degraded using bis(trifluoroacetic acid) iodobenzene, followed by hydrogenation to remove the Cbz protecting group. patsnap.comgoogle.com However, this method has been noted for its use of expensive reagents and harsh reaction conditions, resulting in a total yield of about 30%. google.com Another approach starting from glutamic acid involves its conversion to α-ureido-glutaric acid using potassium cyanate, which is then subjected to a Hofmann degradation and subsequent hydrolysis to yield DABA, albeit with a low final yield of less than 20%. oregonstate.edu

L-acetyl asparagine has also been used as a precursor. google.com In this method, the ring is closed using dicyclohexylcarbodiimide (B1669883) (DCC). A tert-butoxycarbonyl (Boc) group is introduced under alkaline conditions with sodium hydride and Boc anhydride (B1165640), creating a bisamide intermediate. This intermediate is then reduced with triethylsilyl hydrogen, and the ring is opened under alkaline conditions to yield L-4-amino-2-acetylaminobutyric acid. google.com This route has a reported yield of around 50% but is considered to have cumbersome steps and difficult post-processing. google.com A more direct method involves the dehydration of N-α-benzyloxycarbonyl-L-asparagine with p-tosyl chloride in pyridine (B92270) to produce a cyano acid, which is then readily hydrolyzed under high pressure to L-DABA. oregonstate.edu

Stereoselective Synthesis and Chiral Resolution

Producing enantiomerically pure forms of DABA is crucial for many of its applications. Stereoselective synthesis can be achieved through various means, including using chiral starting materials or employing enzymatic processes. For instance, a flexible and stereoselective synthesis of a DABA-derived pyrrolidine-trans-lactam was developed starting from racemic this compound, as well as from enantiomerically pure (R)-asparagine or (R)-methionine, with the latter being the preferred starting material. nih.gov

In the realm of biosynthesis, the stereocontrolled production of poly-D-DABA in Streptoalloteichus hindustanus involves a racemase gene. nih.govfrontiersin.org This discovery led to the characterization of PddB, the first PLP-independent this compound racemase, which catalyzes the cofactor-independent stereoinversion between L-Dab and D-Dab. frontiersin.org The enzyme employs a thiolate-thiol pair of two catalytic cysteine residues (Cys₁₀₁ and Cys₂₃₃) to interconvert the isomers through a transient planar carbanion intermediate. frontiersin.org

For separating enantiomers from a racemic mixture, chiral resolution techniques are employed. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method. irb.hr For example, racemic ectoine, a cyclized derivative of DABA, was successfully enantioseparated using an HPLC column based on teicoplanin. irb.hrmdpi.com This separation allows for the quantification of individual enantiomers. irb.hr Similarly, an HPLC procedure that separates D- and L-amino acid isomers has been applied to analyze the peptidoglycan of DABA-containing actinomycetes. microbiologyresearch.org

Acetylation and Cyclization Reactions

Acetylation and cyclization are key derivatization reactions for DABA. Since DABA has two amino groups with similar chemical properties, achieving selective acetylation at one position is a significant challenge. irb.hr A favorable method for regioselective monoacetylation involves the complexation of DABA with copper(II) ions. irb.hrmdpi.com In this process, the copper(II) ion coordinates with the carboxyl and α-amino groups of two DABA molecules, effectively protecting the α-amino group and allowing for the selective monoacetylation of the γ-amino group using an acetylating agent like 4-nitrophenylacetate. irb.hrmdpi.com The subsequent thermal cyclization of both 4-acetamido-2-aminobutyric acid and 2-acetamido-4-aminobutyric acid yields the cyclic derivative ectoine. irb.hr

The cyclization of DABA itself can be challenging. Attempts to cyclize the free acid with reagents like thionyl chloride or phosphorus oxychloride have resulted in resinous products rather than the desired cyclized compound. oregonstate.edudissertation.com However, using acetic anhydride led to the formation of 1-acetyl-3-acetamido-2-pyrrolidone, though in a very low yield. oregonstate.edudissertation.com The spontaneous cyclization of DABA derivatives has also been studied, where newly liberated primary amines on the DABA backbone undergo intramolecular cyclization with amide linkages to form thermodynamically stable 5-membered lactams. nih.govrsc.org This process can lead to the degradation of polypeptide backbones containing DABA. nih.gov In peptide synthesis, the side chain of DABA can be cyclized via amide bond formation with an aspartic acid or glutamic acid residue. peptide.com

Analytical Chemistry Methods for Detection and Quantification

The accurate detection and quantification of this compound in various matrices, from biological samples to food products, rely on sophisticated analytical techniques, primarily chromatography.

Chromatographic Techniques

Chromatography, especially when coupled with mass spectrometry, is the cornerstone of DABA analysis. Various methods have been developed to handle the challenges posed by its polar nature and the presence of isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the sensitive and effective analysis of trace levels of DABA. rsc.org Methods often use hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) ultra-performance liquid chromatography (UPLC). rsc.orgnih.govresearchgate.net For instance, a UPLC-MS/MS method was validated for determining DABA in natural health product supplements. nih.govresearchgate.net The analysis typically operates in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. rsc.orgmdpi.com Despite its power, matrix effects can be a concern, with some studies reporting signal suppression for DAB that may be caused by co-eluting compounds like lysine and histidine. rsc.org

Derivatization: To improve chromatographic separation and detection sensitivity, DABA is often derivatized before analysis. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with the amino groups. nih.govresearchgate.netmdpi.com This pre-column derivatization allows for the use of reversed-phase chromatography and enhances detection by fluorescence or mass spectrometry. mdpi.com Another approach is the use of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDLA), which is employed for quantitative enantio-resolution to distinguish between D- and L-isomers of DABA. frontiersin.org

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection (HPLC-FD) or UV detection is also utilized, often in conjunction with derivatization. sigmaaldrich.com Chiral HPLC, using columns like teicoplanin-based Chiral-T, is specifically employed for the enantioseparation of DABA derivatives, which is critical for stereochemical studies. irb.hrmdpi.com

The table below summarizes various chromatographic conditions reported for the analysis of DABA and its isomers.

Table 2: Examples of Chromatographic Methods for DABA Analysis

| Technique | Column Type | Mobile Phase/Elution | Derivatization Agent | Detection Method | Application | Reference |

|---|---|---|---|---|---|---|

| UPLC-MS/MS | Reversed-Phase (RP) | Gradient elution | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Tandem Mass Spectrometry (MRM) | Quantification in health supplements | nih.govresearchgate.net |

| LC-MS/MS | Hydrophilic Interaction (HILIC) | Not specified | Not specified | Tandem Mass Spectrometry (MRM) | Analysis in cyanobacteria | rsc.org |

| RP LC-MS/MS | Reversed-Phase (RP) | Gradient elution with acetonitrile (B52724) (+0.1% formic acid) | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Tandem Mass Spectrometry (MRM) | Simultaneous analysis with other cyanotoxins | mdpi.com |

| HPLC | Teicoplanin-based Chiral-T | Various solvent systems | None (for ectoine) | Not specified | Enantioseparation of racemic ectoine | irb.hrmdpi.com |

Research Methodologies and Analytical Approaches for 2,4 Diaminobutyric Acid

1 Chromatographic Techniques

Chromatography is a fundamental analytical tool for separating DABA from complex mixtures. The choice of chromatographic method often depends on the sample matrix, the required sensitivity, and the presence of potential interferences.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids, including DABA. scientificlabs.comchemodex.com HPLC systems operate at pressures between 4,000 to 6,000 psi, enabling the separation of compounds based on their interactions with a stationary phase and a liquid mobile phase. creative-proteomics.com For the analysis of DABA, HPLC is often coupled with fluorescence detection (HPLC-FD) after derivatization to enhance sensitivity. scientificlabs.comchemodex.com L-2,4-diaminobutyric acid dihydrochloride (B599025) is a suitable reagent for differentiating β-N-methylamino-L-alanine (BMAA) from other diamino acids using HPLC-FD. scientificlabs.comsigmaaldrich.com The technique allows for the reliable separation of DABA from its isomers and other amino acids, which is critical for accurate quantification in various samples, including seafood. chemodex.comsigmaaldrich.com

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. lcms.czchromatographyonline.com UHPLC systems operate at much higher pressures, often exceeding 15,000 psi, which allows for the use of columns packed with smaller particles (typically less than 2 µm). creative-proteomics.com This results in narrower peaks, increased sensitivity, and superior separation efficiency. creative-proteomics.comchromatographyonline.com

For DABA analysis, UHPLC is frequently coupled with UV, mass spectrometry (MS), or tandem mass spectrometry (MS/MS) detection. scientificlabs.comchemodex.comsigmaaldrich.com The enhanced resolving power of UHPLC is particularly advantageous for separating DABA from its structural isomers. scientificlabs.comchemodex.com A comparison between HPLC and UHPLC for amino acid analysis revealed that while both methods are suitable for pattern recognition, UHPLC significantly reduces the analysis time. nih.gov For instance, a UHPLC method for analyzing 18 amino acids as their 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) derivatives was completed in 12 minutes, a substantial reduction from the more than 35 minutes required by HPLC. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of DABA, although it requires a derivatization step to make the non-volatile amino acid amenable to gas chromatography. asianpubs.org This method offers high sensitivity and provides detailed structural information through mass spectrometry. asianpubs.orgresearchgate.net

A common derivatization agent is ethyl chloroformate (ECF), which reacts with the amino and carboxyl groups of DABA to form a volatile derivative. asianpubs.orgresearchgate.netnih.gov This derivatization can be performed rapidly, often in less than 20 minutes. researchgate.net The resulting N(O,S)-ethoxycarbonyl ethyl esters are then separated on a capillary column and detected by the mass spectrometer. researchgate.net The fragmentation patterns observed in the mass spectrum allow for the unambiguous identification of the DABA derivative. asianpubs.org GC-MS methods using ECF derivatization have been successfully applied to analyze amino acids in various biological and food samples. nih.govcore.ac.uk

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar compounds like DABA. nih.govesr.cri.nzugr.es HILIC provides an alternative to derivatization-based methods, allowing for the direct analysis of underivatized amino acids. nih.govnih.gov

In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of an aqueous or polar solvent. ugr.es This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like DABA can partition. ugr.es HILIC has been successfully used to separate DABA from its isomers, including β-N-methylamino-L-alanine (BMAA) and N-(2-aminoethyl)glycine (AEG). esr.cri.nzugr.esnih.gov The separation is typically achieved on a Zwitterionic HILIC column, and the method has been validated for the analysis of cyanotoxins in water samples. ugr.es

2 Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for the sensitive and specific detection of this compound. nih.govresearchgate.net These techniques measure the mass-to-charge ratio (m/z) of ions, providing molecular weight and structural information. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for DABA analysis, as it minimizes fragmentation and typically produces a protonated molecular ion [M+H]+. nih.govresearchgate.netwikipedia.org For DABA, the [M+H]+ ion is observed at an m/z of 119. nih.govnih.gov

Tandem mass spectrometry (MS/MS) further enhances specificity by selecting the precursor ion (e.g., m/z 119 for DABA) and subjecting it to collision-induced dissociation to generate characteristic product ions. nih.gov This process, known as multiple reaction monitoring (MRM) in quantitative studies, significantly reduces background noise and improves detection limits. nih.gov Experimental MS/MS data for DABA shows major fragment ions at m/z 101.0, 73.0, 102.0, 119.0, and 44.0, as well as at 56.0, 44.0, and 74.0, depending on the instrument and conditions. nih.gov This fragmentation pattern provides a unique fingerprint for the confident identification of DABA in complex samples. nih.gov

3 Pre-column and Post-column Derivatization Strategies

Derivatization is a chemical modification process used to enhance the detectability and chromatographic behavior of analytes like this compound. This is often necessary for techniques like HPLC with fluorescence or UV detection, and for GC-MS. researchgate.netasianpubs.orgresearchgate.net

Ethyl Chloroformate (ECF) is a widely used derivatizing agent that reacts with both the amino and carboxyl groups of amino acids. nih.govnih.gov The reaction is rapid and can be performed in an aqueous medium. core.ac.uknih.gov The resulting derivatives are more hydrophobic and volatile, making them suitable for GC-MS analysis and improving their retention in reversed-phase HPLC. asianpubs.orgnih.gov This method has shown excellent linearity and low nanomolar quantifiable limits. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is another common pre-column derivatization reagent, particularly for HPLC with fluorescence or UV detection. researchgate.net The Waters AccQ•Tag™ method, which utilizes AQC, has been adapted for UHPLC analysis of amino acids, allowing for rapid and excellent separation. researchgate.net However, AQC derivatization can be limited by the stability of some derivatives and does not react with secondary amino acids if not using a specific protocol. researchgate.net

Propyl Chloroformate is also used for the derivatization of amino acids. A commercially available kit, EZ:Faast™, employs a proprietary propyl chloroformate derivative. scielo.org.za This method, coupled with LC-MS, has demonstrated a 10-fold increase in sensitivity compared to the corresponding GC-MS method for the analysis of β-N-methylamino-L-alanine (BMAA), a structural isomer of DABA. scielo.org.za The derivatization with propyl chloroformate allows for clear chromatographic separation of BMAA from DABA. scielo.org.za

4 Spectroscopic Methods

Spectroscopic techniques provide valuable information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the chemical structure of DABA.

¹H NMR: The proton NMR spectrum of DABA in D₂O shows characteristic signals at approximately 3.83, 3.17, and 2.24 ppm. nih.gov These shifts correspond to the protons at different positions within the molecule, and their integration and multiplicity provide detailed structural information.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. chemicalbook.com Distinct signals are observed for the carboxyl carbon, the α-carbon, and the methylene (B1212753) carbons in the chain, confirming the structure of DABA. Two-dimensional NMR techniques like ¹H-¹³C HSQC can further correlate the proton and carbon signals. nih.gov

Raman and Infrared (IR) Spectroscopy are vibrational spectroscopy techniques that provide complementary information about the functional groups present in DABA.

IR Spectroscopy: The IR spectrum of DABA shows characteristic absorption bands for N-H stretching vibrations (around 3000-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and the C=O stretching of the carboxylic acid group (around 1700 cm⁻¹). nih.govdtic.mil

Raman Spectroscopy: Raman spectroscopy also reveals vibrational modes within the molecule and can be particularly useful for analyzing samples in aqueous solutions. mdpi.com For Nγ-acetyl-L-2,4-diaminobutyric acid, a derivative of DABA, the most intense Raman peak appears at 2929 cm⁻¹. mdpi.comresearchgate.net

The following table summarizes the key analytical methods used for the analysis of this compound:

| Analytical Technique | Detection Method | Key Features and Applications | Derivatization Required? |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Fluorescence (FD), UV | Widely used for amino acid analysis; suitable for differentiating DABA from isomers. scientificlabs.comchemodex.comsigmaaldrich.com | Yes (typically) |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | UV, Mass Spectrometry (MS, MS/MS) | Faster analysis and higher resolution than HPLC; excellent for separating isomers. creative-proteomics.comnih.govresearchgate.net | Optional |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometry (MS) | High sensitivity and provides structural information; requires derivatization to increase volatility. asianpubs.orgresearchgate.net | Yes |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Mass Spectrometry (MS, MS/MS) | Ideal for polar compounds like DABA; allows for direct analysis without derivatization. nih.govugr.esnih.gov | No |

| Mass Spectrometry (MS/MS) | - | Highly sensitive and specific; provides molecular weight and structural information through fragmentation patterns. nih.govnih.gov | No |

| Nuclear Magnetic Resonance (NMR) | - | Provides detailed structural elucidation of the molecule. nih.gov | No |

| Infrared (IR) and Raman Spectroscopy | - | Provide information on the functional groups present in the molecule. mdpi.com | No |

Gas Chromatography-Mass Spectrometry (GC-MS)

Single Laboratory Validation of Methods

The accurate detection and quantification of this compound (DAB), particularly in complex biological and food matrices, necessitates robust and validated analytical methods. Single-laboratory validation is a critical step in establishing the reliability of these methods. One such validated method involves the use of ultra-performance liquid chromatography coupled to a tandem mass spectrometer (UPLC-MS/MS). nih.govresearchgate.net This approach has been successfully applied for the determination of DAB, along with its isomers such as β-N-methylamino-L-alanine (BMAA) and N-(2-aminoethyl)glycine (AEG), in food products containing cyanobacteria. nih.govresearchgate.net

The validation process for this UPLC-MS/MS method typically involves several key steps. After extraction from the sample matrix, often through acid hydrolysis to liberate the amino acids from proteins, the analytes are derivatized. nih.govresearchgate.net A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Fluor), which enhances the chromatographic retention and detection sensitivity of the amino acids. nih.govesr.cri.nz The separation is then achieved on a reverse-phase (RP) UPLC system, followed by detection using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govresearchgate.net

Validation parameters assessed include selectivity, linearity, accuracy, precision (repeatability and intermediate precision), and sensitivity (limit of detection and quantification). nih.gov For instance, a study validating a method for DAB and its isomers in natural health product supplements demonstrated good precision and accuracy across different days. nih.govresearchgate.net The analytical range was established to be wide enough to accommodate the varying concentrations of these analytes found in commercial products. researchgate.net In some products, DAB has been found at concentrations as high as 100 μg/g. nih.govresearchgate.net

Another analytical technique, hydrophilic interaction chromatography-tandem mass spectrometry (HILIC-MS/MS), has also undergone single-laboratory validation for the analysis of underivatized BMAA and its isomers, including DAB. esr.cri.nznih.gov While some HILIC methods have shown limitations in separating BMAA from all its isomers, they can be effective for DAB. nih.gov The validation of a HILIC-MS/MS method for free BMAA in cyanobacteria demonstrated reliability in measuring the compound at low levels, with good precision and accuracy. esr.cri.nz

| Method | Technique | Derivatization Agent | Key Validation Findings | Reference |

| Determination of DAB in Cyanobacterial Food Products | UPLC-MS/MS | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Fluor) | Provides a rapid, accurate, and precise method for screening. DAB was found at concentrations up to 100 μg/g. nih.govresearchgate.net | nih.govresearchgate.net |

| Analysis of Free BMAA and Isomers in Cyanobacteria | HILIC-MS/MS | None (underivatized) | Method validated for selectivity, linearity, sensitivity, precision, and accuracy. Short-term precision was ~10% RSDr, and intermediate precision was <15% RSDR. esr.cri.nz | esr.cri.nz |

| Validation of Underivatized BMAA Analysis | HILIC-MS/MS | None (underivatized) | This specific HILIC method failed criteria for selectivity (co-elution with an isomer) and showed poor precision for BMAA. nih.gov | nih.gov |

Chiral Separation Procedures

The stereochemistry of this compound is of significant interest, as different enantiomers (L-DAB and D-DAB) can exhibit distinct biological activities and distributions. Chiral separation procedures are therefore essential to distinguish between these isomers. High-performance liquid chromatography (HPLC) is a primary technique employed for this purpose.

One approach involves the use of chiral derivatizing agents followed by separation on a standard reverse-phase HPLC column. For example, N-(4-nitrophenoxycarbonyl)-l-phenylalanine 2-methoxyethyl ester ((S)-NIFE) has been used to derivatize DAB and its isomers, allowing for the separation of their enantiomers by UPLC-MS/MS. researchgate.net This method has been applied to identify both L- and D-BMAA in cyanobacterial materials. researchgate.net

Alternatively, chiral stationary phases can be used in HPLC columns to directly separate enantiomers without prior derivatization. researchgate.net A teicoplanin-based chiral column (Chiral-T) has been successfully used for the enantioseparation of racemic ectoine (B1671093), a cyclic derivative of DAB. researchgate.netmdpi.comirb.hr This demonstrates the potential of such columns for the direct chiral separation of DAB itself.

The taxonomic significance of DAB isomers has been highlighted in actinomycetes. An HPLC procedure capable of separating D- and L-amino acid isomers was used to analyze the peptidoglycan of various actinomycete genera, including Agromyces, Clavibacter, and Rathayibacter. microbiologyresearch.org This study revealed that while Clavibacter michiganensis subspecies contain almost equal proportions of D- and L-DAB, Clavibacter toxicus and species of Agromyces and Rathayibacter contain almost exclusively the L-isomer of DAB. microbiologyresearch.org This difference in the DAB isomer profile serves as a valuable taxonomic marker. microbiologyresearch.org

| Methodology | Description | Application Example | Reference |

| Chiral Derivatization with UPLC-MS/MS | Derivatization with an enantiomerically pure reagent (e.g., (S)-NIFE) creates diastereomers that can be separated on a standard reverse-phase column. | Separation of BMAA enantiomers and isomers in cyanobacteria and mussels. researchgate.net | researchgate.net |

| Chiral Stationary Phase HPLC | Utilizes a column with a chiral selector (e.g., teicoplanin) that interacts differently with each enantiomer, leading to their separation. | Successful enantioseparation of racemic ectoine, a derivative of DAB. researchgate.netmdpi.comirb.hr | researchgate.netmdpi.comirb.hr |